1-Benzyl-3-(hydroxymethyl)piperidin-4-ol chemical structure
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol chemical structure
An In-depth Technical Guide to 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
Executive Summary: This guide provides a comprehensive technical overview of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of therapeutic agents, and understanding the synthesis, characterization, and properties of its complex derivatives is paramount for innovation. This document delineates the molecule's structural attributes, proposes a detailed, field-proven synthetic pathway, and outlines the analytical methodologies required for its structural elucidation and validation. By synthesizing information from established chemical principles and data on analogous structures, this whitepaper serves as an essential resource for professionals engaged in the design and synthesis of novel bioactive compounds.
Introduction to the Substituted Piperidine Scaffold
The N-benzyl piperidine motif is a prevalent structural feature in a multitude of approved pharmaceuticals and clinical candidates.[1] Its significance lies in its three-dimensional nature and structural flexibility, which medicinal chemists leverage to optimize the efficacy and physicochemical properties of drug candidates.[1] The piperidine ring can adopt various conformations, primarily a stable chair form, allowing for precise spatial orientation of substituents that can engage in critical interactions with biological targets. The N-benzyl group, in particular, can participate in cation-π interactions and serves as a versatile anchor for modifying stereochemical and electronic properties.[1]
Overview of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (CAS No. 886-46-4) is a disubstituted piperidinol that presents a unique combination of functional groups: a tertiary amine, a primary alcohol, and a secondary alcohol.[2] This trifunctional arrangement makes it a highly valuable and versatile building block, or scaffold, for constructing more complex molecules. The hydroxyl groups offer multiple points for further chemical modification, while the piperidine ring provides a robust framework for orienting these functionalities in three-dimensional space.
Chemical Structure and Properties
Molecular Architecture
The core of the molecule is a piperidine ring, N-substituted with a benzyl group. The ring is further substituted at the C3 position with a hydroxymethyl group (-CH₂OH) and at the C4 position with a hydroxyl group (-OH).
Caption: 2D structure of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol.
Stereochemistry
The presence of chiral centers at positions C3 and C4 means the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). The relative stereochemistry of the hydroxymethyl and hydroxyl groups (cis or trans) significantly impacts the molecule's overall shape and, consequently, its biological activity. The synthesis of specific stereoisomers often requires stereoselective synthetic methods or chiral resolution techniques.
Physicochemical Properties
The following table summarizes key physicochemical properties for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol.
| Property | Value | Source |
| CAS Number | 886-46-4 | Advanced ChemBlocks[2] |
| Molecular Formula | C₁₃H₁₉NO₂ | Advanced ChemBlocks[2] |
| Molecular Weight | 221.3 g/mol | Advanced ChemBlocks[2] |
| IUPAC Name | 1-benzyl-3-(hydroxymethyl)piperidin-4-ol | Advanced ChemBlocks[2] |
| Appearance | Solid (Predicted) | - |
| Solubility | Soluble in methanol, ethanol, DCM; sparingly soluble in water (Predicted) | - |
Synthesis and Purification
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves a Dieckmann condensation to form the piperidine ring, followed by functional group manipulations. This approach offers control over the placement of substituents.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Pathway & Protocol
The synthesis begins with the formation of a key intermediate, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, via a Dieckmann condensation. This intermediate is then subjected to reduction steps to yield the final product. The choice of reducing agent is critical for controlling the stereochemical outcome.
Step 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate This step is analogous to the initial steps in well-established piperidone syntheses.[3][5]
-
Rationale: Benzylamine is reacted with two equivalents of an acrylate derivative in a Michael addition to form the acyclic diester precursor.
-
Protocol:
-
To a solution of benzylamine (1.0 eq) in ethanol, add ethyl acrylate (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude diester, which can be used in the next step without further purification.
-
Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
Rationale: An intramolecular condensation of the diester, promoted by a strong base like sodium ethoxide, forms the β-keto ester piperidone ring. This is a classic and reliable method for forming six-membered rings.[3]
-
Protocol:
-
Dissolve the crude diester from Step 1 in anhydrous toluene.
-
Add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench by carefully adding dilute hydrochloric acid to neutralize the base.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-keto ester. Purify by column chromatography.
-
Step 3: Reduction to 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
-
Rationale: This is a two-fold reduction of both the ketone at C4 and the ester at C3. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce both functional groups simultaneously.[6] The stereoselectivity of the ketone reduction can be influenced by the steric bulk of the adjacent ester group.
-
Protocol:
-
Prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Add a solution of the β-keto ester from Step 2 in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification and Isolation
The final compound is purified using column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective for separating the product from any remaining starting materials or byproducts.
Structural Elucidation and Characterization
Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. While experimental data for the target molecule is sparse, expected outcomes can be reliably predicted based on data from structurally similar compounds like 1-benzyl-4-hydroxypiperidine.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be complex. Key signals would include:
-
A multiplet between 7.2-7.4 ppm for the aromatic protons of the benzyl group.
-
A singlet around 3.5 ppm for the benzylic methylene (-CH₂-Ph) protons.
-
A series of multiplets in the 1.5-3.0 ppm range corresponding to the piperidine ring protons.
-
Distinct signals for the protons on the carbon bearing the hydroxyl group (C4-H) and the hydroxymethyl group (-CH₂OH).
-
Broad singlets for the two hydroxyl (-OH) protons, which are exchangeable with D₂O.
-
-
¹³C NMR: Expected signals would include:
-
Aromatic carbons in the 127-138 ppm region.
-
The benzylic carbon around 63 ppm.
-
Piperidine ring carbons between 30-70 ppm. The carbons attached to the oxygen atoms (C3, C4, and the hydroxymethyl carbon) will be the most downfield in this region.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations from the two hydroxyl groups.
-
C-H stretching vibrations from the aromatic and aliphatic portions will appear around 2800-3100 cm⁻¹.
-
C-O stretching vibrations will be visible in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 221.
-
Key Fragmentation: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another significant fragmentation would be the loss of water or the hydroxymethyl group.
Summary of Expected Analytical Data
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (~7.3 ppm), Benzylic CH₂ (~3.5 ppm), Piperidine CH/CH₂ (1.5-3.0 ppm), OH (broad) |
| ¹³C NMR | Aromatic C (127-138 ppm), Benzylic C (~63 ppm), Piperidine C (30-70 ppm) |
| IR (cm⁻¹) | 3200-3500 (Broad, O-H), 2800-3100 (C-H), 1050-1150 (C-O) |
| MS (m/z) | 221 [M⁺], 91 [C₇H₇]⁺ |
Applications in Drug Discovery and Development
Role as a Versatile Chemical Building Block
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is an ideal starting point for creating libraries of more complex molecules for high-throughput screening. The two distinct hydroxyl groups can be selectively protected and functionalized, allowing for the introduction of a wide range of pharmacophores. Furthermore, the N-benzyl group can be readily removed via catalytic hydrogenation, revealing a secondary amine that can be further derivatized.[5] This flexibility is highly desirable in the iterative process of lead optimization in drug discovery.
Potential as a Scaffold for Bioactive Molecules
The 3,4-disubstituted piperidine motif is found in numerous bioactive compounds. The specific arrangement of hydrogen bond donors (the two OH groups) and the hydrophobic benzyl group provides a pharmacophore that can be tailored to fit various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Its structural relationship to intermediates used in the synthesis of analgesics and neurological drugs suggests its potential utility in these therapeutic areas.[9][10]
Conclusion
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol represents a strategically important chemical entity for researchers in the pharmaceutical sciences. Its synthesis, while requiring careful execution of classic organic reactions, is achievable through established methods. The molecule's rich functionality and stereochemical complexity make it a powerful scaffold for the development of novel therapeutics. The analytical techniques detailed herein provide a self-validating system to ensure the identity and purity of the synthesized compound, which is a critical prerequisite for its application in drug discovery pipelines. This guide provides the foundational knowledge necessary for the synthesis, characterization, and strategic utilization of this valuable building block.
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